Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate
Overview
Description
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is an organic compound with the molecular formula C12H13BrO6. It is a derivative of acetic acid and features a brominated phenylene ring. This compound is primarily used in scientific research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction proceeds through an esterification process, where the hydroxyl groups of the brominated phenylene ring react with the ester groups of dimethyl oxalate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenylene derivatives.
Reduction: Products include alcohols and other reduced forms of the ester groups.
Scientific Research Applications
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with molecular targets through its brominated phenylene ring and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with an additional bromine atom.
Dimethyl 2,2’-((2-chloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2,2’-((2-methyl-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific brominated phenylene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific substitution patterns and reactivity .
Properties
IUPAC Name |
methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUKSJOTKNBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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